tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group. The compound’s stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate typically begins with commercially available starting materials such as pyrrolidine derivatives and tert-butyl esters.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods:
Batch Processes: In industrial settings, the compound can be synthesized using batch processes where each reaction step is carried out sequentially in large reactors.
Continuous Flow Processes: Alternatively, continuous flow processes can be employed for more efficient and scalable production. These methods involve the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: The compound is used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology:
Enzyme Inhibition: tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry:
Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
tert-butyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate: This compound differs in its stereochemistry, having the (2S,4R) configuration.
tert-butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate: Another stereoisomer with the (2R,4S) configuration.
tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate: This compound has the (2R,4R) configuration.
Uniqueness:
Stereochemistry: The (2S,4S) configuration of tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate imparts unique properties, such as specific binding affinities and reactivity patterns, distinguishing it from its stereoisomers.
Reactivity: The presence of the tert-butyl ester group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLZXCDAPVPGOX-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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